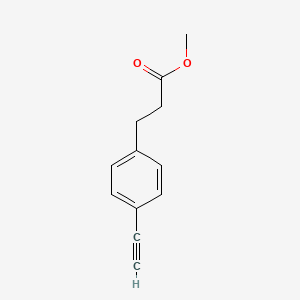
Methyl 3-(4-Ethynylphenyl)propanoate
Übersicht
Beschreibung
“Methyl 3-(4-Ethynylphenyl)propanoate” is a chemical compound with the CAS Number: 1068471-18-0 and a molecular weight of 188.23 . It is a white to off-white solid or liquid .
Synthesis Analysis
The synthesis of “Methyl 3-(4-Ethynylphenyl)propanoate” involves the use of potassium carbonate in methanol at room temperature . The crude methyl 3-(4-((trimethylsilyl)ethynyl)phenyl)propanoate (740mg) and potassium carbonate (780 mg) are added to 10 ml of methanol and stirred at room temperature until all the starting material is consumed . After water is added to the solution, the aqueous phase is extracted three times with ethyl acetate . The combined organic layers are dried with magnesium sulfate and evaporated under reduced pressure . The residue is then purified by column chromatography (hexane: ethyl acetate=5:1 (v/v)) to yield the product .Molecular Structure Analysis
The molecular formula of “Methyl 3-(4-Ethynylphenyl)propanoate” is C12H12O2 .Physical And Chemical Properties Analysis
“Methyl 3-(4-Ethynylphenyl)propanoate” is a white to off-white solid or liquid . It has a molecular weight of 188.23 . The compound should be stored in a dry place, preferably in a freezer, under -20C .Wissenschaftliche Forschungsanwendungen
Catalysis in Chemical Production
Methyl 3-(4-Ethynylphenyl)propanoate plays a significant role in catalysis, particularly in the production of methyl propanoate. The use of palladium-based complexes, as demonstrated in the methoxycarbonylation of ethene, highlights its importance in industrial chemical processes. The study by Clegg et al. (1999) provides insights into highly active and selective catalysts for methyl propanoate production using palladium complex L2Pd(dba) (Clegg et al., 1999). Similarly, the work of Smith et al. (2009) explores the use of unidentate phosphines in the palladium-catalyzed methoxycarbonylation of ethene, again emphasizing the synthesis of methyl propanoate (Smith et al., 2009).
Synthesis and Characterization in Organic Chemistry
In the domain of organic synthesis and characterization, this compound serves as a key element in various reactions. For instance, the preparation and structural characterization of related compounds, as studied by Yan Shuang-hu (2014), highlight its role in forming new chemical entities with potential applications in different fields (Yan Shuang-hu, 2014).
Biochemical Applications
In biochemical research, derivatives of Methyl 3-(4-Ethynylphenyl)propanoate have been studied for their interaction with biological molecules. Arshad et al. (2017) explored the synthesis of dexibuprofen derivatives, revealing their potential DNA binding interactions, which could have implications in pharmacology and biotechnology (Arshad et al., 2017).
Environmental and Agricultural Research
In environmental and agricultural research, derivatives of Methyl 3-(4-Ethynylphenyl)propanoate have been studied for their physiological effects on plants. Shimabukuro et al. (1978) investigated the effects of a related compound, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, on oat and wheat growth, providing insights into its use as a selective herbicide (Shimabukuro et al., 1978).
Safety And Hazards
“Methyl 3-(4-Ethynylphenyl)propanoate” is classified under the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302-H312-H315-H319-H332-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Eigenschaften
IUPAC Name |
methyl 3-(4-ethynylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-3-10-4-6-11(7-5-10)8-9-12(13)14-2/h1,4-7H,8-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQLLXBBEQSUNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-Ethynylphenyl)propanoate | |
CAS RN |
1068471-18-0 | |
| Record name | Methyl 3-(4-Ethynylphenyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

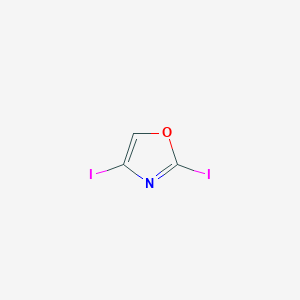
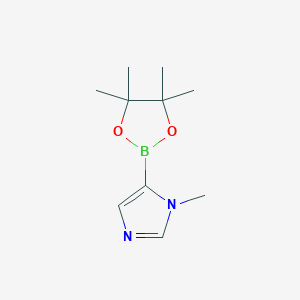


![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326464.png)

![6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326466.png)
![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)
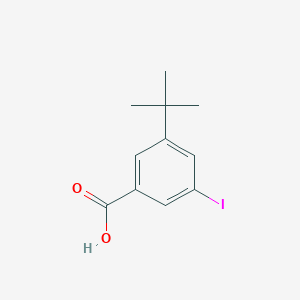
![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)


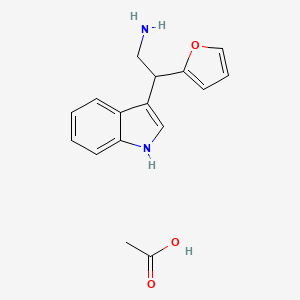
![4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride](/img/structure/B1326487.png)